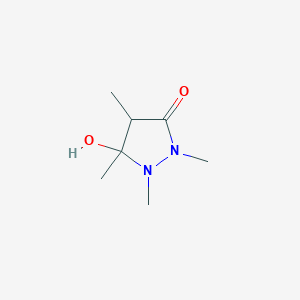
5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2,4,5-tetramethylpyrazolidine with an oxidizing agent to introduce the hydroxyl group at the 5-position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding 1,2,4,5-tetramethylpyrazolidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: 1,2,4,5-tetramethylpyrazolidine.
Substitution Products: Various substituted pyrazolidinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
1,2,4,5-Tetramethylpyrazolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-Hydroxy-1,2,4-trimethylpyrazolidin-3-one: Similar structure but with one less methyl group, affecting its steric and electronic properties.
Uniqueness: 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical behavior and potential applications. This structural feature distinguishes it from other pyrazolidinone derivatives and contributes to its specific reactivity and biological activities.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one |
InChI |
InChI=1S/C7H14N2O2/c1-5-6(10)8(3)9(4)7(5,2)11/h5,11H,1-4H3 |
InChI Key |
MKTSNDOFMKLMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(N(C1(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















